- Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against Imatinib, Journal of Medicinal Chemistry, 2013, 56(3), 879-894

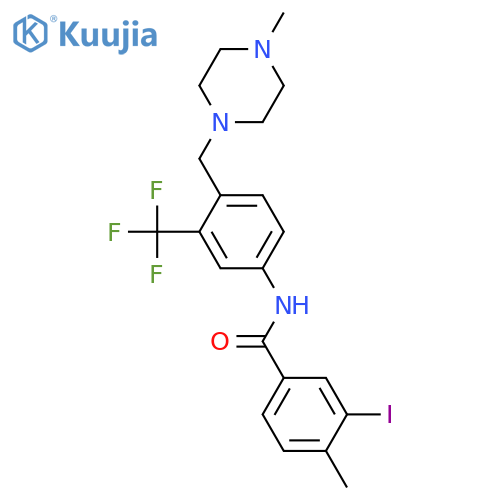

Cas no 943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide)

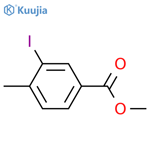

943320-50-1 structure

商品名:3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide

CAS番号:943320-50-1

MF:C21H23F3IN3O

メガワット:517.326507806778

MDL:MFCD22572796

CID:1984152

PubChem ID:46838910

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

- 3-iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]Benzamide

- 3-Iodo-4-methyl-N-{4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluor omethyl)phenyl}benzamide

- BENZAMIDE, 3-IODO-4-METHYL-N-[4-[(4-METHYL-1-PIPERAZINYL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL]-

- 3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)

- 3-Iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

- BCP15243

- F30005

- 3-IODO-4-METHYL-N-{4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL}BENZAMIDE

- AKOS025395811

- 3-iodo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide

- CHEMBL4079252

- 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) phenyl)benzamide

- CS-D0230

- UNII-YDY32MF3UC

- MFCD22572796

- 3-iodo-4-methyl-N-[4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylphenyl]benzamide

- YDY32MF3UC

- BDBM50242182

- SCHEMBL588975

- Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-

- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) benzamide

- 943320-50-1

- AS-48249

- 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide

-

- MDL: MFCD22572796

- インチ: 1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)

- InChIKey: GQJNOOSFYQAIMI-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(I)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1

計算された属性

- せいみつぶんしりょう: 517.08400

- どういたいしつりょう: 517.08379g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 554

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 35.6Ų

じっけんとくせい

- 密度みつど: 1.532±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (9.3E-3 g/L) (25 ºC),

- PSA: 39.07000

- LogP: 4.87790

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB457912-1g |

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; . |

943320-50-1 | 1g |

€632.00 | 2025-03-19 | ||

| abcr | AB457912-1 g |

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; . |

943320-50-1 | 1g |

€1,399.90 | 2023-04-22 | ||

| abcr | AB457912-100 mg |

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide; . |

943320-50-1 | 100mg |

€310.00 | 2023-04-22 | ||

| TRC | I248765-250mg |

3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |

943320-50-1 | 250mg |

$ 435.00 | 2022-06-04 | ||

| TRC | I248765-500mg |

3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |

943320-50-1 | 500mg |

$ 725.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1102578-5g |

3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |

943320-50-1 | 97% | 5g |

$1500 | 2024-06-05 | |

| eNovation Chemicals LLC | Y0996408-5g |

3-iodo-4-Methyl-N-(4-((4-Methylpiperazin-1-yl)Methyl)-3-(trifluoroMethyl)phenyl)benzaMide |

943320-50-1 | 95% | 5g |

$500 | 2024-08-02 | |

| Alichem | A139003097-5g |

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |

943320-50-1 | 95% | 5g |

$1458.60 | 2023-08-31 | |

| eNovation Chemicals LLC | D621984-1G |

3-iodo-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide |

943320-50-1 | 95% | 1g |

$695 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057727-1g |

3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |

943320-50-1 | 98% | 1g |

¥4645.00 | 2024-04-24 |

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, -20 °C; -20 °C → rt; 2 h, rt

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 4 h, rt

リファレンス

- Alkynylheterocyclic compounds as FGFR receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, China, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt

リファレンス

- Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, rt

リファレンス

- Alkynyl heterocyclic compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 3 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt

リファレンス

- Discovery of novel Ponatinib analogues for reducing KDR activity as potent FGFRs inhibitors, European Journal of Medicinal Chemistry, 2017, 126, 122-132

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt

1.2 24 h, rt

1.2 24 h, rt

リファレンス

- Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Preparation of ethynylbenzamide and piperdinecarboxamide compounds as protein kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt

1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt

1.3 overnight, 45 °C

1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt

1.3 overnight, 45 °C

リファレンス

- 3-Acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt

リファレンス

- Preparation of heteroaryl-ethynyl derivatives as ABL inhibitors and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 2 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Synthesis of ponatinib, Guangdong Huagong, 2013, 40(12), 24-25

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant, Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, 25 °C

リファレンス

- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 50 °C

リファレンス

- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Preparation of alkyne derivatives for use as c-ABL inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt

1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt

1.3 overnight, 45 °C

1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt

1.3 overnight, 45 °C

リファレンス

- Preparation of 3-acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors useful in the treatment of cancer, United States, , ,

Synthetic Routes 16

はんのうじょうけん

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1, ACS Chemical Biology, 2022, 17(8), 2074-2087

Synthetic Routes 17

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 6 h, reflux

1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt

1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C

1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C

1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt

1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C

1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C

リファレンス

- Benzamide compound containing ethynyl as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Raw materials

- 3-Iodo-4-methylbenzoic acid

- 3-Iodo-4-Methylbenzoyl Chloride

- Methyl 3-iodo-4-methylbenzoate

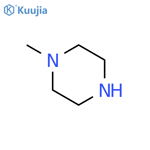

- 1-Methylpiperazine

- 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

- N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide

- 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Preparation Products

3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide 関連文献

-

1. Back matter

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

3. Book reviews

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide) 関連製品

- 2743786-20-9(Piperidine, 3-(4-oxazolyl)-, hydrochloride (1:1))

- 203662-61-7(6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate)

- 2763965-97-3(1-(3-Aminopropyl)cycloheptane-1-carbaldehyde)

- 1361904-95-1(3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine)

- 1225058-19-4(2-aminoindolizine-1-carboxylic acid)

- 2172442-71-4(2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid)

- 1862503-49-8(2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one)

- 1805929-14-9(4-Amino-6-nitropicolinonitrile)

- 1710283-21-8(2-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylacetic acid)

- 1286207-31-5((R)-Tert-Butyl 3-cyclopropaneamidopiperidine-1-carboxylate)

推奨される供給者

atkchemica

(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide

清らかである:99%

はかる:25g

価格 ($):3844.0